N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 3,3-diphenylpropyl group attached to a 3,4-dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. Additionally, the purification process can be scaled up using industrial chromatography techniques or crystallization methods to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s aromatic and sulfonamide groups make it suitable for the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,3-diphenylpropylamine: Used as an intermediate in the synthesis of pharmaceuticals.
3,3-diphenylpropylamine: Known for its use in cardiovascular drugs.
N-(3,3-diphenylpropenyl)alkanamides: Studied for their high affinity for melatonin receptors.
Uniqueness
N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide stands out due to its combination of aromatic and sulfonamide groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H25NO4S/c1-27-22-14-13-20(17-23(22)28-2)29(25,26)24-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21,24H,15-16H2,1-2H3 |
InChI Key |
LSCIANZFWLKFSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.